molecular formula C9H9NO2 B12949624 4H-Spiro[benzo[d]isoxazole-7,1'-cyclopropan]-5(6H)-one

4H-Spiro[benzo[d]isoxazole-7,1'-cyclopropan]-5(6H)-one

Cat. No.: B12949624
M. Wt: 163.17 g/mol
InChI Key: WHECVNUHEYMGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-Spiro[benzo[d]isoxazole-7,1’-cyclopropan]-5(6H)-one is a heterocyclic compound that features a spiro linkage between a benzoisoxazole and a cyclopropane ring. This compound is part of the isoxazole family, which is known for its diverse biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Spiro[benzo[d]isoxazole-7,1’-cyclopropan]-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzoisoxazole derivatives with cyclopropane carboxylic acid in the presence of a dehydrating agent . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4H-Spiro[benzo[d]isoxazole-7,1’-cyclopropan]-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

    Reduction: Hydrogen gas, palladium on carbon, and ethanol.

    Substitution: Sodium iodide, acetone, and heat.

Major Products Formed

Mechanism of Action

The mechanism of action of 4H-Spiro[benzo[d]isoxazole-7,1’-cyclopropan]-5(6H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Spiro[benzo[d]isoxazole-7,1’-cyclopropan]-5(6H)-one is unique due to its spiro linkage, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

spiro[4,6-dihydro-1,2-benzoxazole-7,1'-cyclopropane]-5-one

InChI

InChI=1S/C9H9NO2/c11-7-3-6-5-10-12-8(6)9(4-7)1-2-9/h5H,1-4H2

InChI Key

WHECVNUHEYMGIA-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(=O)CC3=C2ON=C3

Origin of Product

United States

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